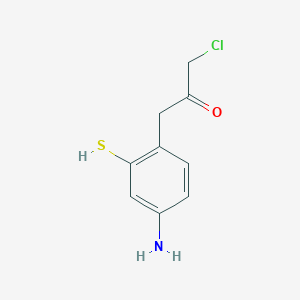
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound with the molecular formula C9H10ClNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a chloropropanone moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the reaction of 4-amino-2-mercaptophenol with 3-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
化学反应分析
Types of Reactions
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, thiols, or alcohols are used in the presence of a base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Amines, thioethers, or ethers.
科学研究应用
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for the treatment of certain diseases.
Industry: In the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this process include the inhibition of enzyme-substrate interactions and the disruption of protein-protein interactions.
相似化合物的比较
Similar Compounds
- 1-(4-Amino-2-mercaptophenyl)propan-1-one
- 1-(4-Amino-2-mercaptophenyl)-2-chloropropan-1-one
Uniqueness
1-(4-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
属性
分子式 |
C9H10ClNOS |
|---|---|
分子量 |
215.70 g/mol |
IUPAC 名称 |
1-(4-amino-2-sulfanylphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C9H10ClNOS/c10-5-8(12)3-6-1-2-7(11)4-9(6)13/h1-2,4,13H,3,5,11H2 |
InChI 键 |
XVPILJULQYUYJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)S)CC(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


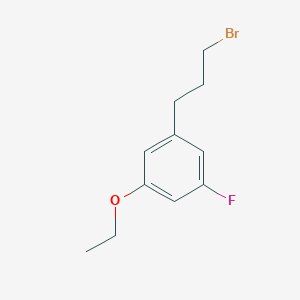


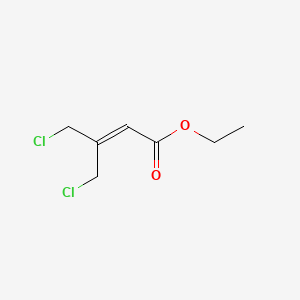
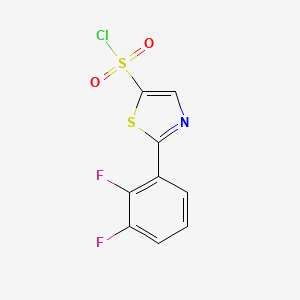
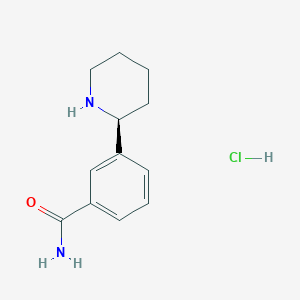




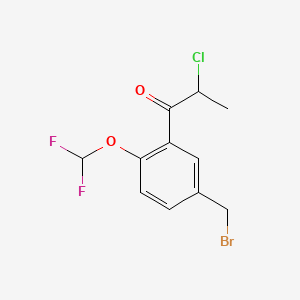
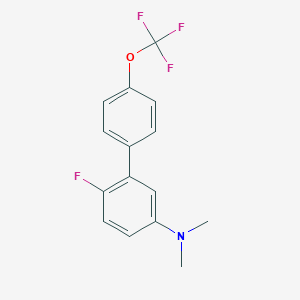
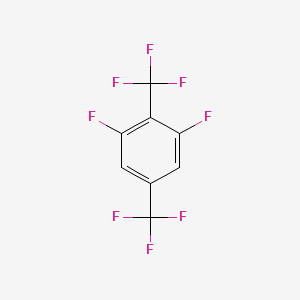
![N-((S)-1-(4-Methoxyphenyl)ethyl)-1-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B14049488.png)
